molecular formula C11H13NO2 B13012316 2-Hydroxy-4-isobutoxybenzonitrile

2-Hydroxy-4-isobutoxybenzonitrile

Cat. No.: B13012316
M. Wt: 191.23 g/mol
InChI Key: VMDXFBUJNNATEA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-isobutoxybenzonitrile: is a chemical compound with the following structural formula:

C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2 C9​H11​NO2​

It consists of a benzene ring substituted with a hydroxyl group (OH) at the 2-position, an isobutoxy group (CH(CH₃)₂O) at the 4-position, and a nitrile group (CN) at the 1-position. This compound is also known by its CAS number: 1352494-73-5 .

Preparation Methods

Synthetic Routes: The synthesis of 2-Hydroxy-4-isobutoxybenzonitrile involves the reaction between benzaldehyde and hydroxylamine hydrochloride. a novel green synthetic route has been proposed using an ionic liquid as a recycling agent. Specifically, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃⁻b-Py]·HSO₄) serves as an alternative to hydroxylamine hydrochloride. The ionic liquid [HSO₃⁻b-Py]·HSO₄ acts as a co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts. Under optimized conditions, the conversion of benzaldehyde to benzonitrile reaches 100% in just 2 hours .

Industrial Production: Industrial-scale production methods for this compound are not widely documented. the green synthetic route mentioned above holds promise for large-scale applications.

Chemical Reactions Analysis

Reactivity: 2-Hydroxy-4-isobutoxybenzonitrile can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives of benzonitrile, such as substituted benzoic acids and amines.

Scientific Research Applications

2-Hydroxy-4-isobutoxybenzonitrile finds applications in several fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: It may serve as a building block for designing bioactive compounds.

    Medicine: Its derivatives could have pharmaceutical applications.

    Industry: Used in the production of advanced coatings and other specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-Hydroxy-4-isobutoxybenzonitrile exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

While 2-Hydroxy-4-isobutoxybenzonitrile is unique due to its specific substitution pattern, similar compounds include other benzonitrile derivatives and aromatic nitriles.

Properties

IUPAC Name

2-hydroxy-4-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)7-14-10-4-3-9(6-12)11(13)5-10/h3-5,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXFBUJNNATEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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